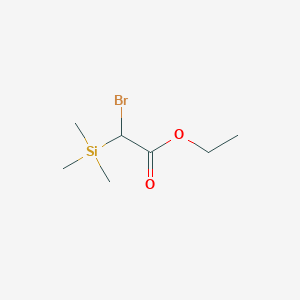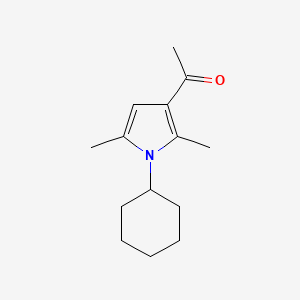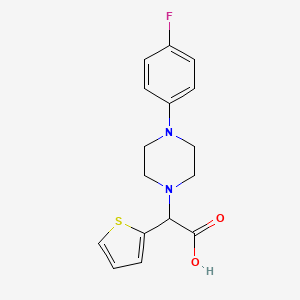![molecular formula C19H16ClNO2 B12064821 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline CAS No. 87294-22-2](/img/structure/B12064821.png)
4-[4-(Benzyloxy)phenoxy]-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a chlorine atom and a phenoxy group, which is further substituted with a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenamines.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-chloro-4-[4-(trifluoromethyl)phenoxy]-
- Benzenamine, 3-chloro-4-[(4-methyl-1-piperidinyl)methyl]-
Uniqueness
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions .
Properties
CAS No. |
87294-22-2 |
|---|---|
Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-chloro-4-(4-phenylmethoxyphenoxy)aniline |
InChI |
InChI=1S/C19H16ClNO2/c20-18-12-15(21)6-11-19(18)23-17-9-7-16(8-10-17)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2 |
InChI Key |
NGZLAMVLYSOTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)





![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)



